molecular formula C12H17NO2 B3473434 N-[3-(1-hydroxyethyl)phenyl]butanamide

N-[3-(1-hydroxyethyl)phenyl]butanamide

Cat. No.: B3473434
M. Wt: 207.27 g/mol
InChI Key: UOEKZINLYXBXOS-UHFFFAOYSA-N
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Description

N-[3-(1-Hydroxyethyl)phenyl]butanamide is an amide derivative characterized by a butanamide backbone linked to a phenyl ring substituted with a 1-hydroxyethyl group at the para position. Amide derivatives, particularly those with hydroxyl or acetyl substituents, are prominent in pharmaceutical chemistry due to their hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name

N-[3-(1-hydroxyethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-5-12(15)13-11-7-4-6-10(8-11)9(2)14/h4,6-9,14H,3,5H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEKZINLYXBXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Amides in Natural Products

Compounds isolated from Lycium barbarum (), such as N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1), share structural motifs with the target compound. Key differences include:

  • Hydroxyethyl positioning : The target compound features a hydroxyethyl group on the phenyl ring, whereas Compound 1 has a dihydroxyphenyl-hydroxyethyl chain.
  • Bioactivity : Compound 2 (IC50 = 17.00 ± 1.11 μmol/L) demonstrates superior anti-inflammatory activity compared to quercetin (IC50 = 17.21 ± 0.50 μmol/L) . N-[3-(1-Hydroxyethyl)phenyl]butanamide’s bioactivity remains unstudied in the provided evidence.

Acebutolol and Its Impurities

Acebutolol, a beta-blocker (), has the structure N-[3-acetyl-4-(2-hydroxy-3-isopropylaminopropoxy)phenyl]butanamide. Key comparisons include:

  • Functional groups: Acebutolol incorporates acetyl, hydroxypropoxy, and isopropylamino groups, contrasting with the target compound’s simpler hydroxyethyl substitution.
  • Impurities: Impurity I(EP) (CAS 441019-91-6) shares the butanamide core but includes acetyl and ethylamino-hydroxypropoxy groups, highlighting synthetic challenges in maintaining regiochemical purity .

Metal Coordination Potential

Amides with hydroxyl groups, like the target compound, may form stable metal complexes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1-hydroxyethyl)phenyl]butanamide
Reactant of Route 2
N-[3-(1-hydroxyethyl)phenyl]butanamide

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